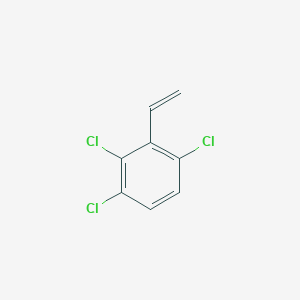

1,2,4-Trichloro-3-vinylbenzene

Beschreibung

1,2,4-Trichloro-3-methylbenzene (CAS 2077-46-5) is a chlorinated aromatic hydrocarbon with three chlorine atoms at positions 1, 2, and 4, and a methyl group at position 3 of the benzene ring. It is also known by synonyms such as 2,3,6-Trichlorotoluene and 1-Methyl-2,3,6-trichlorobenzene . Its molecular formula is C₇H₅Cl₃, with a molecular weight of 215.48 g/mol. Regulatory identifiers include UNII-19M2L15Z6U and EINECS 218-202-4, and it is available commercially as a reference material in methanol solutions (10 µg/mL) .

Eigenschaften

IUPAC Name |

1,2,4-trichloro-3-ethenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHISHSHOHYVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4-Trichloro-3-vinylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3-vinylbenzene (styrene) under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

Industrial production of 1,2,4-Trichloro-3-vinylbenzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve optimal results.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Trichloro-3-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove chlorine atoms, resulting in less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms with hydroxyl or amino groups.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Less chlorinated benzene derivatives.

Substitution: Hydroxylated or aminated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,4-Trichloro-3-vinylbenzene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,4-Trichloro-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

The structural and functional differences between 1,2,4-Trichloro-3-methylbenzene and related chlorinated benzenes are critical for understanding their chemical behavior, environmental impact, and applications. Below is a detailed comparison:

Structural Isomers and Substituted Analogs

Data Table: Key Properties of Selected Compounds

Chemical Reactivity and Degradation

- While direct degradation data is unavailable, its structural similarity to 1,2,4-TCB suggests it may undergo analogous microbial degradation. Pseudomonas strains metabolize 1,2,4-TCB via dioxygenation, producing 3,4,6-trichlorocatechol and chloride ions .

- 1,2,4-TCB : Degradation by Pseudomonas sp. involves enzymatic dioxygenation and spontaneous dechlorination, yielding intermediates channeled into the tricarboxylic acid cycle .

- 1,3,5-Trichlorobenzene : Symmetrical substitution confers thermal and chemical stability, reducing biodegradability compared to less symmetrical isomers .

Physicochemical Properties

- Substituent Effects: Methyl groups increase molecular weight and boiling points compared to non-methylated isomers. For example, 1,2,4-Trichloro-3-methylbenzene (MW 215.48) is heavier than 1,2,4-TCB (MW 181.45).

- Solubility : Chlorine atoms reduce water solubility, but methyl groups may slightly enhance solubility in organic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.